1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
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Overview
Description
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound with a unique structure that combines a pyrazole ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzoate ester separately, followed by their coupling. Common reagents used in the synthesis include tert-butyl bromide, methylphenyl sulfide, and trimethoxybenzoic acid. The reaction conditions often involve the use of catalysts such as palladium acetate and bases like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the ester group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, bromine, and nitric acid. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced esters, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound has potential applications as a probe for studying enzyme interactions and as a ligand for receptor binding studies. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications may extend to fields such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrazole ring with a benzoate ester, along with the presence of both tert-butyl and sulfanyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-15-9-11-18(12-10-15)33-22-16(2)26-27(25(3,4)5)23(22)32-24(28)17-13-19(29-6)21(31-8)20(14-17)30-7/h9-14H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKARBNBWVFWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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